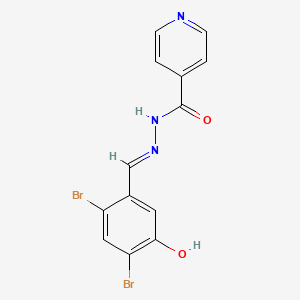

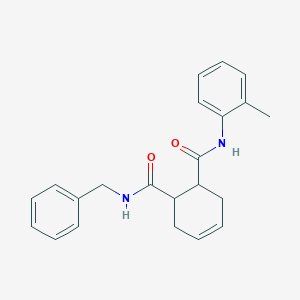

![molecular formula C14H20N2O4S B5504527 N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of spiro compounds, including those similar to N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide, often involves complex reactions such as intramolecular Michael addition. For example, the stereoselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, a structurally related compound, utilized an intramolecular Michael addition of a hydroxyl group to a chiral vinylic sulfoxide moiety as an asymmetric induction step (Iwata et al., 1985).

Molecular Structure Analysis The structural analysis of related spiro compounds has been conducted using various spectroscopic techniques. For instance, the crystal structure and biological activity of (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol was characterized by melting points, elemental analysis, IR spectra, 1H NMR, and single-crystal X-ray diffraction (Yuan et al., 2017).

Chemical Reactions and Properties Spiro compounds exhibit a range of chemical reactions and properties. The Prins cascade cyclization process has been applied for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of spiro compounds in synthetic chemistry (Reddy et al., 2014).

Physical Properties Analysis The synthesis and characterization of spiro compounds provide insights into their physical properties. For example, the study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one by Nuclear Magnetic Resonance Spectroscopy offers valuable information for the analysis of similar compounds (Zhang et al., 2008).

Chemical Properties Analysis The chemical properties of spiro compounds, such as reactivity and stability, are essential for their application in synthesis. For instance, the novel and efficient synthesis of 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, useful in the preparation of antiviral acyclonucleosides, showcases the chemical utility of spiro structures (Pardhasaradhi et al., 1998).

Scientific Research Applications

Chemical Synthesis and Stereochemistry

N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide belongs to the class of spiroketals, which are relevant in the synthesis of various organic compounds. A study highlighted the bromination and dehydrobromination reactions of spiroketals, including 1,7-dioxaspiro[5.5]undecane, to synthesize α-bromine-containing spiroketal metabolites such as obtusin and neoobtusin. This process involves stereochemistry and elimination reactions indicating the potential for creating complex organic molecules with specific configurations (Lawson et al., 1993).

Another research focused on the enantioselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, showcasing the importance of stereochemical control in creating molecules with specific optical activities. This compound serves as the sex pheromone of the olive fly, demonstrating how chemical synthesis can be applied to study and replicate biologically active substances (Iwata et al., 1985).

Pharmacological Applications

Research into sulfonamides, which share a functional group similarity with N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide, reveals various pharmacological applications. Sulfonamides have been investigated for their utility in antimicrobial therapy, where they play a significant role in veterinary treatments. Their presence in the environment, due to veterinary use, raises questions about ecological impacts, indicating the broad relevance of these compounds beyond direct pharmaceutical applications (De Liguoro et al., 2009).

Sulfonamide-based research has also extended into the development of chemical delivery systems for drugs targeting cerebral toxoplasmosis, demonstrating the versatility of sulfonamides in drug delivery mechanisms. These systems enhance the bioavailability and efficacy of drugs, highlighting the potential for N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide derivatives in similar applications (Brewster et al., 1991).

properties

IUPAC Name |

N-(1,9-dioxaspiro[5.5]undecan-4-yl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c17-21(18,13-2-1-6-15-11-13)16-12-3-7-20-14(10-12)4-8-19-9-5-14/h1-2,6,11-12,16H,3-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMHAKTYDMQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)